2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide
Description
2-(3-Benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide is a synthetic small molecule featuring a pyrimido[5,4-b]indole core fused with a benzyl group at position 3 and an acetamide side chain substituted with a 4-methylbenzyl group. Its molecular design combines a planar aromatic system with flexible side chains, enabling interactions with hydrophobic pockets and hydrogen-bonding motifs in protein targets.
Properties
IUPAC Name |
2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2/c1-19-11-13-20(14-12-19)15-28-24(32)17-31-23-10-6-5-9-22(23)25-26(31)27(33)30(18-29-25)16-21-7-3-2-4-8-21/h2-14,18H,15-17H2,1H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUUYRXTZHPKSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-benzyl-4-oxo-3H-pyrimido[5,4-b]indole with N-(4-methylbenzyl)acetamide under specific reaction conditions. The reaction is often catalyzed by a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) and may require heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Green chemistry approaches, such as mechanochemical synthesis, can also be employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered biological activities.
Substitution: The benzyl and acetamide groups can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Observations :
- N-Substituents : Replacing 4-methylbenzyl with bulkier groups (e.g., 4-phenylbutan-2-yl) increases logP values by ~1.5 units, enhancing blood-brain barrier penetration but reducing aqueous solubility .
- Heteroatom Incorporation : Sulfonyl (e.g., compound in ) or thioether (e.g., compound 19 in ) groups improve TLR4 binding affinity by forming hydrogen bonds with Lys362 and Asp299 residues in the TLR4/MD-2 complex .
- Aromatic vs. Aliphatic Chains : Aromatic substituents (e.g., naphthalen-2-yl in compound 18 ) exhibit stronger π-π stacking with receptor pockets compared to aliphatic chains, as evidenced by IC50 values < 100 nM in TLR4 inhibition assays .
Structural and Crystallographic Insights
X-ray diffraction of analog 8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-pyrimido[5,4-b]indol-4-one (compound 3 ) reveals:
- Planarity : The pyrimidoindole core adopts a near-planar conformation, facilitating intercalation into protein binding sites.
- Substituent Orientation : The 2-methoxybenzyl group at position 3 adopts a perpendicular orientation, minimizing steric clash with the acetamide side chain .
Biological Activity
Overview
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound belonging to the pyrimidoindole class. Its unique structural attributes make it a subject of considerable interest in medicinal chemistry, particularly for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Structure and Synthesis
This compound features a fused pyrimidoindole core with a benzyl group and an acetamide moiety. The synthesis typically involves multiple steps:
- Formation of the Pyrimidoindole Core : This is achieved through cyclization reactions using starting materials like 2-aminobenzylamine.
- Introduction of the Benzyl Group : This is done via benzylation reactions.
- Acetamide Formation : The acetamide moiety is introduced through acylation reactions with acetic anhydride or acetyl chloride.
The biological activity of this compound is believed to stem from its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : The compound can modulate receptor activity, influencing cellular signaling pathways.
- Gene Expression Modulation : It may alter gene expression related to various biological processes.
Anticancer Activity
Research indicates that 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in various cancer models.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens:
Anti-inflammatory Activity
In vivo studies suggest that this compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies
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Case Study on Anticancer Efficacy :
- A study conducted on human breast cancer cell lines demonstrated that the compound significantly reduced cell viability and induced apoptosis through caspase activation.
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Case Study on Antimicrobial Effects :
- In a clinical setting, this compound was tested against several drug-resistant bacterial strains, showing promising results that warrant further investigation for therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
